molecular formula C8H12O B13830244 1,3-Dimethyl-7-oxabicyclo[4.1.0]hept-3-ene CAS No. 412021-38-6

1,3-Dimethyl-7-oxabicyclo[4.1.0]hept-3-ene

Cat. No.: B13830244
CAS No.: 412021-38-6
M. Wt: 124.18 g/mol
InChI Key: GDXKXYSWYRXFKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethyl-7-oxabicyclo[410]hept-3-ene is a bicyclic organic compound characterized by its unique structure, which includes an oxygen bridge and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethyl-7-oxabicyclo[4.1.0]hept-3-ene can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a furan derivative reacts with an olefinic or acetylenic dienophile . This reaction typically occurs under mild conditions and can be catalyzed by Lewis acids to improve yield and selectivity.

Industrial Production Methods

Industrial production of this compound often involves large-scale Diels-Alder reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The product is then purified through distillation or recrystallization to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-7-oxabicyclo[4.1.0]hept-3-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethyl sulfoxide, lithium diisopropylamide in tetrahydrofuran.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-7-oxabicyclo[4.1.0]hept-3-ene involves its interaction with molecular targets such as enzymes and receptors. The oxygen bridge and methyl groups play a crucial role in its binding affinity and specificity. For example, in enzyme inhibition, the compound may form hydrogen bonds and hydrophobic interactions with the active site, leading to a decrease in enzyme activity .

Comparison with Similar Compounds

1,3-Dimethyl-7-oxabicyclo[4.1.0]hept-3-ene can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.

Properties

CAS No.

412021-38-6

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

1,3-dimethyl-7-oxabicyclo[4.1.0]hept-3-ene

InChI

InChI=1S/C8H12O/c1-6-3-4-7-8(2,5-6)9-7/h3,7H,4-5H2,1-2H3

InChI Key

GDXKXYSWYRXFKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC2C(C1)(O2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.